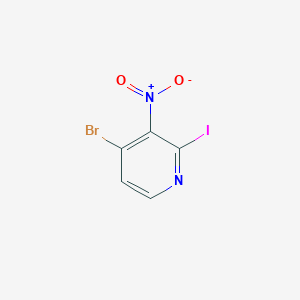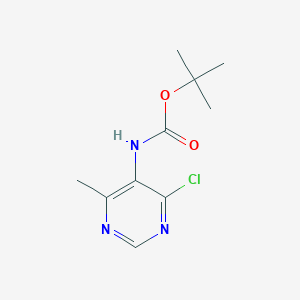
Tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate is an organic compound with the molecular formula C10H14ClN3O2 It is a derivative of carbamate, which is an organic compound derived from carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate typically involves the reaction of 4-chloro-6-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group in the pyrimidine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbamate group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out in acidic or basic aqueous solutions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction Reactions: The major products are amines derived from the reduction of the carbamate group.
Aplicaciones Científicas De Investigación
Tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical research.
Medicine: It is investigated for its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties and are studied for their potential use in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modulation of protein function. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (4-methylpiperidin-4-yl)carbamate: This compound is similar in structure but lacks the chlorine atom and has a piperidine ring instead of a pyrimidine ring.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound has a similar pyridine ring structure but contains a cyano group and a carbonate ester instead of a carbamate group.
Uniqueness
Tert-butyl (4-chloro-6-methylpyrimidin-5-yl)carbamate is unique due to the presence of the chlorine atom and the specific arrangement of functional groups in the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14ClN3O2 |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-6-methylpyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-7(8(11)13-5-12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,14,15) |
Clave InChI |
AZFIZVXSQJCKBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)Cl)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


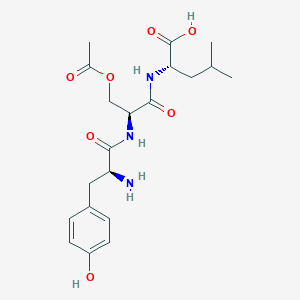
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)
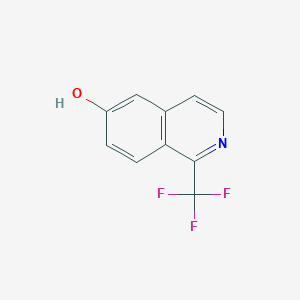
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)
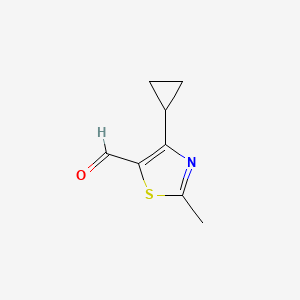
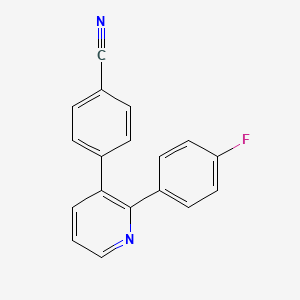
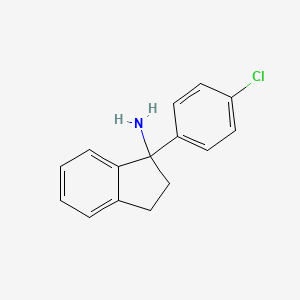
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
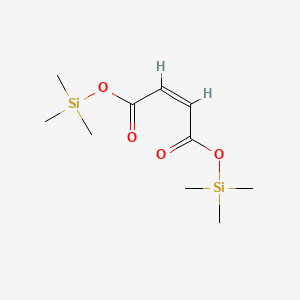
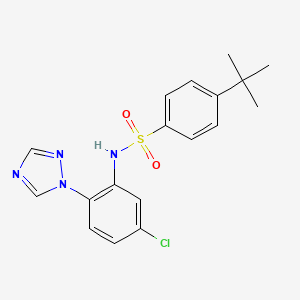
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
